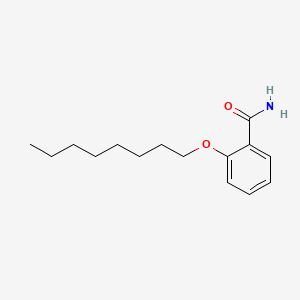

Benzamide, 2-(octyloxy)-

Description

Benzamide, 2-(octyloxy)- is a substituted benzamide derivative featuring an octyloxy (-OC₈H₁₇) group at the 2-position of the benzamide core. The octyloxy substituent significantly influences physicochemical properties, including lipophilicity and solubility, making it relevant for pharmaceutical and material science applications.

Properties

IUPAC Name |

2-octoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVUDNVAWMXRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209189 | |

| Record name | Benzamide, 2-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60444-93-1 | |

| Record name | Benzamide, 2-(octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060444931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-(octyloxy)- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Bromination Reactions

Bromination of 2-(octyloxy)benzamide derivatives is commonly achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) . The reaction targets aromatic or heteroaromatic rings, enabling the introduction of bromine substituents for further functionalization.

Reaction Protocol :

-

A solution of 2-(octyloxy)benzamide in THF is treated with NBS (1.64 mmol per mmol substrate).

-

The mixture is stirred at room temperature overnight, followed by quenching with water and extraction with diethyl ether.

-

Purification via flash chromatography (90/10 hexanes/AcOEt) yields the brominated product.

Key Observations :

-

Bromination at the 4-position of the benzamide ring is favored due to electronic effects .

-

The reaction achieves high yields (84%) with minimal side products .

Polymerization Reactions

2-(Octyloxy)benzamide derivatives are precursors for condensation polymerization to form polybenzamides (PBAs). These polymers are synthesized using 4Cl (a condensing agent) in dimethylformamide (DMF) .

Polymerization Steps :

-

Monomer Activation :

-

4-(octyloxy)benzoic acid is converted to its acid chloride using oxalyl chloride.

-

-

Polymer Formation :

-

The acid chloride reacts with benzamide derivatives in DMF at 100°C under reduced pressure.

-

-

Purification :

-

The polymer is precipitated in methanol and washed with acetone and chloroform.

-

Polymer Properties :

| Property | Value |

|---|---|

| Molecular Weight (M n) | 10,000–13,000 g/mol |

| Polydispersity Index (PDI) | <1.40 |

| Thermal Stability (TGA) | >300°C |

These PBAs exhibit excellent thermal stability and are used in high-performance materials .

Chemical Modifications

Deprotection of Octyloxy Groups :

Trifluoroacetic acid (TFA) is used to selectively remove octyloxy protecting groups from polybenzamides, yielding amine-functionalized derivatives .

Deprotection Conditions :

-

TFA (7 mL) is added to a solution of the polymer in DCM.

-

The mixture is stirred at room temperature for 3 days under nitrogen.

-

The product is precipitated in hexane and dried.

Key Outcomes :

Reactivity with Azides and Reducing Agents

Benzamide derivatives react with azo compounds to generate toxic gases, and with strong reducing agents (e.g., LiAlH₄) to form flammable gases . These reactions highlight the importance of handling such compounds in controlled environments.

| Reactant | Reaction Type | Products |

|---|---|---|

| Azo compounds | Gas evolution | Toxic nitrogen oxides |

| LiAlH₄ | Reduction | Flammable gases |

Scientific Research Applications

Benzamide, 2-(octyloxy)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzamide, 2-(octyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. For example, benzamide derivatives are known to interact with serine proteases and other enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The octyloxy group distinguishes Benzamide, 2-(octyloxy)- from other benzamide derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The octyloxy group in 2-(octyloxy)- derivatives increases logP values compared to methoxy or ethoxy analogs (e.g., 390.57 vs. 255.32 molecular weight) .

- Solubility : Hydrophilic substituents (e.g., -OH in ) enhance aqueous solubility, whereas long alkyl chains like octyloxy reduce it .

- Synthetic Complexity : Longer alkoxy chains (e.g., octyloxy) require specialized coupling reagents or protection strategies compared to shorter chains .

Substituent Position and Functional Group Impact

Q & A

Q. What safety protocols are critical when handling 2-(octyloxy)benzamide in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines for PPE, including nitrile gloves, lab coats, and chemical goggles. Use fume hoods during synthesis steps involving volatile reagents. For respiratory protection, employ NIOSH-certified respirators if aerosolization occurs. Document acute toxicity data via LD studies in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.